Cetamolol

描述

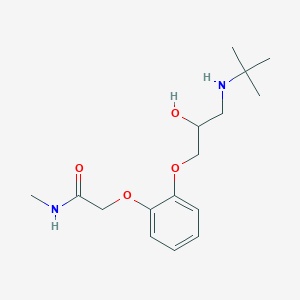

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4/c1-16(2,3)18-9-12(19)10-21-13-7-5-6-8-14(13)22-11-15(20)17-4/h5-8,12,18-19H,9-11H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCBNAVPISMFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77590-95-5 (hydrochloride) | |

| Record name | Cetamolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20865739 | |

| Record name | Cetamolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34919-98-7 | |

| Record name | Cetamolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34919-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetamolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetamolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETAMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0VD1633O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cetamolol in Cardiac Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetamolol is a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). This dual mechanism of action confers a unique pharmacological profile, combining competitive blockade of excessive catecholamine stimulation with a baseline level of receptor stimulation. This guide provides a detailed examination of this compound's mechanism of action in cardiac tissue, from receptor binding and downstream signaling to its effects on cardiac electrophysiology and contractility. Quantitative data, detailed experimental methodologies, and visual representations of key pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

β-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases.[1] They primarily act by competitively inhibiting the effects of endogenous catecholamines, epinephrine (B1671497) and norepinephrine, at β-adrenergic receptors.[2] this compound is distinguished by its cardioselectivity, primarily targeting β1-adrenergic receptors, which are the predominant subtype in cardiac tissue, and its possession of intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist.[3][4][5] This partial agonism results in a low level of receptor activation, which can be advantageous in certain clinical scenarios by preventing excessive bradycardia.

Receptor Binding and Affinity

This compound's primary molecular target is the β1-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of cardiomyocytes.

Quantitative Data: Receptor Antagonist Potency

The antagonist potency of this compound has been determined in functional assays, yielding pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Compound | Tissue/Receptor | Agonist | pA2 Value | Reference |

| This compound | Guinea Pig Atria (β1) | Isoproterenol | 8.05 | |

| This compound | Guinea Pig Trachea (β2) | Isoproterenol | 7.67 | |

| Propranolol | Guinea Pig Atria (β1) | Isoproterenol | 8.44 |

Note: While a direct Ki value for this compound from radioligand binding assays was not found in the reviewed literature, the pA2 value provides a measure of its antagonist potency. For a competitive antagonist, the pA2 is theoretically equal to the pKi.

The difference in pA2 values between the guinea pig atria (rich in β1 receptors) and the guinea pig trachea (rich in β2 receptors) confirms this compound's moderate cardioselectivity.

Downstream Signaling Pathway

The interaction of this compound with the β1-adrenergic receptor initiates a cascade of intracellular signaling events. Due to its dual nature as a competitive antagonist and partial agonist, its effect on this pathway is context-dependent.

G-Protein Coupling and Adenylyl Cyclase Activity

β1-adrenergic receptors are coupled to the stimulatory G-protein, Gs. As a partial agonist, this compound can induce a modest stimulation of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). This effect is significantly less than that produced by a full agonist like isoproterenol.

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Activation

The partial agonism of this compound leads to a submaximal increase in intracellular cAMP levels compared to full agonists. cAMP is a critical second messenger in cardiomyocytes that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several key proteins involved in cardiac function.

Effects on Cardiac Electrophysiology

The modulation of the cAMP-PKA signaling pathway by this compound has downstream consequences on cardiac ion channels and, consequently, the cardiac action potential.

Modulation of Ion Channels

PKA phosphorylates and modulates the activity of several key cardiac ion channels:

-

L-type Calcium Channels (ICa,L): Phosphorylation of L-type calcium channels by PKA increases their open probability, leading to an enhanced influx of Ca2+ during the plateau phase of the action potential. As a partial agonist, this compound would be expected to have a modest stimulatory effect on ICa,L in the absence of catecholamines, while antagonizing the much larger effect of full agonists. Specific IC50 values for this compound's direct effect on ICa,L are not available in the literature.

-

Delayed Rectifier Potassium Channels (IK): PKA also phosphorylates components of the delayed rectifier potassium currents, IKr (rapid) and IKs (slow), which are crucial for action potential repolarization. The net effect of β-adrenergic stimulation on these currents can be complex, but generally contributes to shortening the action potential duration to accommodate faster heart rates. This compound's partial agonism would result in a blunted effect on these currents compared to a full agonist.

Effect on Cardiac Action Potential

The integrated effect of this compound on cardiac ion channels influences the shape and duration of the cardiac action potential. In the presence of high sympathetic tone, the antagonist properties of this compound would dominate, leading to a prolongation of the action potential duration (APD) and a decrease in heart rate compared to the stimulated state. Conversely, in a resting state with low sympathetic tone, the ISA of this compound may lead to a slight shortening of the APD and a modest increase in heart rate compared to a beta-blocker without ISA.

Effects on Cardiac Contractility

The primary determinant of cardiac contractility (inotropy) is the intracellular calcium concentration. By modulating ICa,L and calcium handling by the sarcoplasmic reticulum via PKA-dependent phosphorylation of phospholamban, this compound influences myocardial contractility.

-

Antagonist Effect: In the presence of catecholamines, this compound competitively blocks the β1-adrenergic receptors, thereby reducing the sympathetically-driven increase in contractility. This is the primary mechanism by which it is beneficial in conditions like angina.

-

Partial Agonist Effect (ISA): At rest, the partial agonist properties of this compound can lead to a mild increase in cardiac contractility compared to a beta-blocker without ISA. This is reflected in the observation that this compound has negligible negative inotropic activity at concentrations up to 10-4 M. In anesthetized dogs, an initial increase in the force of cardiac contraction was observed, attributed to its ISA, followed by a dose-dependent decline at higher doses.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of drugs like this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation: Isolate cardiac tissue and homogenize in a cold buffer. Centrifuge the homogenate to pellet the membranes containing the β-adrenergic receptors. Resuspend the pellet in an appropriate assay buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled β-adrenergic receptor antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) and a range of concentrations of the unlabeled competitor drug (this compound).

-

Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor drug. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the drug that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

-

Membrane Preparation: Prepare cardiac membranes as described for the radioligand binding assay.

-

Reaction Mixture: Prepare a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and Mg2+.

-

Incubation: Incubate the cardiac membranes with the reaction mixture in the presence of varying concentrations of the test compound (this compound). Include control groups with a full agonist (e.g., isoproterenol) and a baseline (no drug).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling).

-

cAMP Quantification: Measure the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the amount of cAMP produced against the drug concentration to generate a dose-response curve and determine the EC50 and the maximal effect (Emax) relative to the full agonist.

Patch-Clamp Electrophysiology (Whole-Cell Configuration)

This technique is used to measure the effect of a compound on specific ion currents in isolated cardiomyocytes.

-

Cell Isolation: Isolate single ventricular myocytes from cardiac tissue by enzymatic digestion.

-

Patch Pipette and Solutions: Use a glass micropipette filled with an intracellular solution and approach a single myocyte bathed in an extracellular solution.

-

Whole-Cell Configuration: Form a high-resistance seal between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.

-

Voltage Clamp: Clamp the membrane potential at a holding potential and apply specific voltage protocols to elicit and isolate the ion current of interest (e.g., a step depolarization to measure ICa,L).

-

Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

-

Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the ion current in the presence of the drug. Generate concentration-response curves to determine the IC50 for channel block.

Conclusion

This compound's mechanism of action in cardiac tissue is a nuanced interplay of competitive antagonism and partial agonism at the β1-adrenergic receptor. Its cardioselectivity focuses its action on the heart, while its intrinsic sympathomimetic activity provides a baseline level of stimulation, differentiating it from many other beta-blockers. This guide has provided a detailed overview of its molecular interactions, downstream signaling effects, and functional consequences on cardiac electrophysiology and contractility, supported by available quantitative data and established experimental methodologies. Further research to quantify the specific binding affinity (Ki), adenylyl cyclase activation (EC50), and direct effects on individual cardiac ion channels for this compound will provide an even more complete understanding of its pharmacological profile.

References

- 1. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pindolol? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. In vitro studies on this compound, a new potent cardioselective beta-adrenoceptor blocking agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cardiovascular Effects of Cetamolol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cardiovascular effects of cetamolol, a cardioselective β-adrenoceptor blocker with partial agonistic activity. The information is compiled from various in vitro and in vivo studies to support research and development in the cardiovascular field.

Core Pharmacological Profile

This compound is a β-adrenoceptor antagonist characterized by its relative selectivity for β1-adrenoceptors, intrinsic sympathomimetic activity (ISA), and lack of membrane-stabilizing activity.[1][2] Its cardiovascular effects are a composite of these properties, leading to a distinct hemodynamic profile compared to other β-blockers.

Quantitative Cardiovascular Effects

The following tables summarize the key quantitative effects of this compound on various cardiovascular parameters as observed in different experimental models.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species/Tissue | Value | Comparator | Reference |

| pA2 (β1) | Guinea Pig Atria | 8.05 | Propranolol (8.44) | [3] |

| pA2 (β2) | Guinea Pig Trachea | 7.67 | - | [3] |

| Intrinsic Activity | Reserpinized Rat Atria | ~75% of practolol's positive chronotropic effect | Practolol | [3] |

Table 2: Hemodynamic Effects in Anesthetized Animals

| Parameter | Species | Dose | Effect | Comparator(s) | Reference |

| Heart Rate | Anesthetized Dog (Closed-Chest) | Dose-related | Decrease | Pindolol also decreased HR | |

| Force of Cardiac Contraction | Anesthetized Dog (Closed-Chest) | Dose-related | Decrease | Pindolol also decreased force | |

| Blood Pressure | Anesthetized Dog (Closed-Chest) | Not dose-dependent | Small decrease | Pindolol showed similar effects | |

| Heart Rate | Anesthetized Dog (Open-Chest) | - | Increase | Pindolol caused a greater increase | |

| Force of Cardiac Contraction | Anesthetized Dog (Open-Chest) | 3-15 mg/kg | Initial increase followed by a dose-related decline | - |

Table 3: Cardiovascular Effects in Conscious Animals

| Parameter | Species | Administration | Key Findings | Reference |

| General β-blocking effects | Conscious Dog and Monkey | Oral | Predominated over partial agonistic activity. Peak effect at 1-2 hours, lasting for the 5-hour test period. |

Signaling Pathways

The cardiovascular effects of this compound are primarily mediated through its interaction with β1-adrenergic receptors in cardiac myocytes. The downstream signaling cascade involves G-protein coupling and modulation of intracellular second messengers.

β1-Adrenergic Receptor Signaling Pathway

This compound, as a partial agonist, modulates the canonical β1-adrenergic signaling pathway. In the absence of high catecholamine levels, its intrinsic sympathomimetic activity can lead to a low level of receptor activation. In the presence of potent agonists like norepinephrine, it acts as a competitive antagonist.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. This compound: a new cardioselective beta-adrenoceptor blocking agent without membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro studies on this compound, a new potent cardioselective beta-adrenoceptor blocking agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Cetamolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetamolol is a second-generation beta-adrenergic receptor antagonist with a distinctive pharmacological profile.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the molecular mechanisms underlying its therapeutic effects. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside a visual representation of its signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of cardiovascular drugs.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide, is a synthetic aryloxypropanolamine derivative.[2][3] Its structure features a phenoxy ring linked to a propanolamine (B44665) side chain, which is characteristic of many beta-blockers, and an N-methylacetamide group at the ortho position of the phenoxy ring.[4][5] this compound is a racemic mixture.

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide | |

| Molecular Formula | C16H26N2O4 | |

| Molecular Weight | 310.39 g/mol | |

| Melting Point | 96-97 °C | |

| XLogP3 | 1.4 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 9 | |

| This compound Hydrochloride Molecular Formula | C16H27ClN2O4 | |

| This compound Hydrochloride Molecular Weight | 346.85 g/mol |

Pharmacological Properties

This compound is a cardioselective β1-adrenergic receptor antagonist. This selectivity for β1 receptors, which are predominantly located in the heart, over β2 receptors in the bronchi and peripheral blood vessels, results in a lower propensity for bronchoconstriction and peripheral vasoconstriction compared to non-selective beta-blockers.

A key feature of this compound is its intrinsic sympathomimetic activity (ISA), meaning it can partially stimulate beta-adrenergic receptors. This partial agonism can be beneficial in certain clinical scenarios, as it may prevent excessive bradycardia or cardiac depression at rest.

Synthesis of this compound

The synthesis of this compound, like other aryloxypropanolamine beta-blockers, generally involves the reaction of a substituted phenol (B47542) with an epoxide, followed by the addition of an amine.

Experimental Protocol: General Synthesis of Aryloxypropanolamines

-

Step 1: Formation of the Glycidyl (B131873) Ether. A substituted phenol is reacted with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide, to form the corresponding glycidyl ether. The reaction is typically carried out in a suitable solvent and may require heating.

-

Step 2: Ring Opening of the Epoxide. The glycidyl ether is then reacted with an appropriate amine, in the case of this compound, tert-butylamine. This reaction opens the epoxide ring and introduces the amino group, yielding the final aryloxypropanolamine product. The reaction is often performed in a protic solvent like methanol (B129727) or ethanol.

-

Purification. The final product is purified using standard techniques such as crystallization or chromatography.

Pharmacological Assays

Beta-Adrenergic Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of this compound for beta-adrenergic receptors.

-

Membrane Preparation: Membranes expressing β1- and β2-adrenergic receptors are prepared from a suitable tissue source (e.g., heart for β1, lung for β2) or from cell lines engineered to express the receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand, such as [3H]-dihydroalprenolol ([3H]-DHA), and varying concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of this compound for each receptor subtype, which is a measure of its binding affinity.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

The ISA of this compound can be evaluated in isolated tissue preparations, such as the rat atrium.

-

Tissue Preparation: The atria are dissected from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Measurement of Atrial Rate: The spontaneous beating rate of the atria is recorded.

-

Drug Addition: Increasing concentrations of this compound are added to the organ bath, and the change in atrial rate is measured. An increase in the beating rate in the absence of an agonist indicates ISA.

-

Data Analysis: The magnitude of the chronotropic effect is quantified and compared to that of a full agonist to determine the extent of partial agonism.

Signaling Pathway

This compound exerts its effects by blocking the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors. This antagonism inhibits the downstream signaling cascade that is normally initiated by agonist binding.

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as an increase in heart rate and contractility. By blocking the initial step in this cascade, this compound prevents these downstream effects.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C16H26N2O4 | CID 53698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 5. SAR and Synthesis of adrenergic blockers | PPTX [slideshare.net]

The Core of Cardioselectivity: An In-depth Technical Guide to Cetamolol's β1-Adrenergic Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a second-generation β-adrenergic receptor antagonist characterized by its moderate β1-selectivity and intrinsic sympathomimetic activity (ISA).[1] This cardioselectivity is a clinically significant attribute, as it allows for targeted blockade of β1-adrenergic receptors, which are predominantly located in the heart, while minimizing effects on β2-adrenergic receptors in the bronchioles and peripheral vasculature. This targeted action reduces the risk of bronchoconstriction and peripheral vasoconstriction, common side effects associated with non-selective β-blockers. This technical guide provides a comprehensive explanation of the experimental basis for this compound's β1-adrenergic selectivity, detailing the methodologies used to quantify its receptor affinity and presenting the core data that substantiates its classification as a cardioselective agent.

Data Presentation: Quantifying this compound's Selectivity

The β1-selectivity of this compound is primarily determined through functional bioassays that measure its antagonistic activity at tissues rich in β1 and β2 receptors, respectively. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key metric. A higher pA2 value indicates a greater affinity of the antagonist for the receptor.

In vitro studies on isolated guinea pig tissues are a classical and reliable method for determining β-blocker selectivity. Guinea pig atria are predominantly populated with β1-adrenergic receptors, and their stimulation by a β-agonist like isoproterenol (B85558) leads to an increased heart rate (chronotropic effect). Conversely, guinea pig trachea has a high density of β2-adrenergic receptors, and their activation by an agonist results in smooth muscle relaxation. By quantifying the concentration of this compound required to inhibit these respective responses, its selectivity can be determined.

| Drug | Tissue (Primary Receptor) | pA2 Value | β1/β2 Selectivity Ratio |

| This compound | Guinea Pig Atria (β1) | 8.05[2] | \multirow{2}{}{2.4} |

| Guinea Pig Trachea (β2) | 7.67[2] | ||

| Propranolol (Non-selective) | Guinea Pig Atria (β1) | 8.44[2] | \multirow{2}{}{~1} |

| Guinea Pig Trachea (β2) | ~8.4 |

Note: The β1/β2 selectivity ratio is calculated from the antilog of the difference between the pA2 values (antilog(pA2 β1 - pA2 β2)). A ratio greater than 1 indicates β1-selectivity.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for β1 and β2-adrenergic receptors through competitive radioligand binding.

Materials:

-

Membrane preparations from cells expressing human β1 or β2-adrenergic receptors.

-

Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).[3]

-

Non-specific binding control: Propranolol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test compound (this compound) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Bioassay: Schild Analysis on Isolated Guinea Pig Tissues

This protocol details the method for determining the pA2 value of an antagonist, providing a functional measure of its affinity and selectivity.

Objective: To determine the pA2 values of this compound at β1-adrenergic receptors in isolated guinea pig atria and β2-adrenergic receptors in isolated guinea pig trachea.

Materials:

-

Male Dunkin-Hartley guinea pigs (250-350g).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Isoproterenol (agonist).

-

This compound (antagonist).

-

Organ baths with isometric force transducers.

-

Data acquisition system.

Procedure for Isolated Guinea Pig Atria (β1-selectivity):

-

Tissue Preparation: Euthanize a guinea pig and excise the heart. Dissect the atria and mount them in an organ bath containing Krebs-Henseleit solution at 37°C. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g.

-

Cumulative Concentration-Response Curve (CCRC) for Agonist: Generate a CCRC for isoproterenol by adding increasing concentrations to the organ bath and recording the increase in the rate of atrial contraction.

-

Antagonist Incubation: Wash the tissue and allow it to return to its baseline rate. Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).

-

Second CCRC: In the presence of this compound, generate a second CCRC for isoproterenol.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least three different concentrations of this compound.

-

Schild Plot Analysis:

-

Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

-

The x-intercept of the resulting linear regression is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

-

Procedure for Isolated Guinea Pig Trachea (β2-selectivity):

-

Tissue Preparation: Euthanize a guinea pig and excise the trachea. Cut the trachea into rings and suspend them in an organ bath containing Krebs-Henseleit solution at 37°C. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g.

-

Induce Contraction: Contract the tracheal rings with a submaximal concentration of a spasmogen like histamine (B1213489) or carbachol.

-

Cumulative Concentration-Response Curve (CCRC) for Agonist: Generate a CCRC for the relaxant effect of isoproterenol by adding increasing concentrations to the organ bath and recording the decrease in tension.

-

Antagonist Incubation: Wash the tissue and allow it to return to its contracted state. Add a known concentration of this compound to the organ bath and incubate.

-

Second CCRC: In the presence of this compound, generate a second CCRC for isoproterenol.

-

Repeat and Analyze: Repeat with different concentrations of this compound and perform a Schild plot analysis as described for the atria to determine the pA2 value for the β2-receptors.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Dynamics of beta-adrenoceptor blockade with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro studies on this compound, a new potent cardioselective beta-adrenoceptor blocking agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Cetamolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a beta-adrenergic antagonist characterized by its cardioselectivity (β1-adrenoceptor preference) and, most notably for the purposes of this guide, its moderate intrinsic sympathomimetic activity (ISA) or partial agonist activity.[1][2] This document provides a comprehensive overview of the experimental evaluation of this compound's ISA, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Concept: Intrinsic Sympathomimetic Activity (ISA)

Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to exert a low-level agonist effect on β-adrenoceptors while simultaneously acting as an antagonist to more potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[3][4] This dual action results in a baseline level of receptor stimulation, which can be clinically significant, potentially leading to less pronounced bradycardia and reduced negative inotropic effects at rest compared to β-blockers lacking ISA.[3]

Quantitative Assessment of this compound's Adrenergic Receptor Activity

The following tables summarize the key quantitative parameters defining this compound's interaction with β-adrenoceptors, as determined through various in vitro and in vivo studies.

| Parameter | Tissue/Preparation | Value | Reference Compound | Value | Significance |

| pA2 (β1) | Guinea Pig Atria | 8.05[5][6] | Propranolol | 8.44[5][6] | Indicates potent β1-adrenoceptor antagonism, slightly lower than propranolol. |

| pA2 (β2) | Guinea Pig Trachea | 7.67[5][6] | - | - | Demonstrates cardioselectivity, with lower affinity for β2-receptors compared to β1. |

| Positive Chronotropic Effect | Isolated Right Atria (Reserpinized Rats) | ~75% of Practolol's effect[5][6] | Practolol | 100% | Confirms significant intrinsic sympathomimetic activity. |

| Negative Inotropic Activity | Electrically Stimulated Guinea Pig Left Atria | Negligible up to 10⁻⁴ M[5][6] | Propranolol | - | Shows minimal direct depressant effect on myocardial contractility at therapeutic concentrations. |

Experimental Protocols

Assessment of β-Adrenoceptor Antagonism (pA2 Determination)

Objective: To quantify the antagonist potency of this compound at β1 and β2-adrenoceptors.

Methodology:

-

Tissue Preparation:

-

β1-adrenoceptors: Guinea pig atria are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The spontaneous beating rate (chronotropy) is recorded.[5][6]

-

β2-adrenoceptors: Guinea pig tracheal strips are similarly mounted in an organ bath, and isometric tension is recorded. The trachea is typically pre-contracted with an agent like histamine (B1213489) or carbachol.[5][6]

-

-

Experimental Procedure:

-

A cumulative concentration-response curve is generated for the full β-agonist, isoproterenol (B85558), to establish a baseline.

-

The tissues are washed and incubated with a fixed concentration of this compound for a predetermined period.

-

A second cumulative concentration-response curve for isoproterenol is generated in the presence of this compound.

-

This process is repeated with several different concentrations of this compound.

-

-

Data Analysis: The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Evaluation of Intrinsic Sympathomimetic Activity

Objective: To directly measure the partial agonist effects of this compound.

Methodology:

-

Animal Model: Reserpinized rats are used to deplete endogenous catecholamine stores, ensuring that any observed sympathomimetic effects are due to the drug itself and not the release of norepinephrine.[5][6]

-

Tissue Preparation: Isolated right atria are prepared and mounted as described for the pA2 determination.

-

Experimental Procedure:

-

After an equilibration period, this compound is added to the organ bath in a cumulative manner.

-

The change in the spontaneous beating rate of the atria is recorded.

-

The response is compared to that produced by a known partial agonist, such as practolol, and a full agonist, like isoproterenol.

-

To confirm that the observed effect is β-receptor mediated, the experiment can be repeated in the presence of a non-ISA β-blocker like propranolol, which should antagonize the positive chronotropic effect of this compound.[5][6]

-

In Vivo Hemodynamic Studies

Objective: To assess the cardiovascular effects of this compound in a whole-animal model.

Methodology:

-

Animal Models: Anesthetized dogs and cats, as well as conscious dogs and monkeys, have been utilized.[7]

-

Instrumentation: Animals are instrumented to measure key cardiovascular parameters, including heart rate, blood pressure, and cardiac contractility.

-

Experimental Procedure:

-

Baseline hemodynamic parameters are recorded.

-

This compound is administered, typically intravenously or orally.

-

Cardiovascular parameters are monitored over time to observe the drug's effects.

-

In some protocols, the effects of this compound are assessed during challenges with β-agonists (e.g., isoproterenol) to evaluate its β-blocking activity in the intact animal.

-

The results are often compared to other β-blockers with and without ISA (e.g., pindolol, atenolol, propranolol).[7]

-

Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an agonist to the β1-adrenoceptor, leading to a physiological response. As a partial agonist, this compound activates this pathway, but to a lesser degree than a full agonist.

Caption: β1-Adrenergic receptor signaling cascade activated by this compound.

Experimental Workflow for Assessing ISA in Isolated Atria

This diagram outlines the key steps involved in the experimental protocol to determine the intrinsic sympathomimetic activity of a compound like this compound.

Caption: Workflow for evaluating ISA in isolated rat atria.

Conclusion

The experimental evidence robustly demonstrates that this compound is a β1-selective adrenoceptor antagonist with a moderate degree of intrinsic sympathomimetic activity. This partial agonist property is evident through its positive chronotropic effects in isolated, catecholamine-depleted cardiac tissue and its distinct hemodynamic profile in vivo compared to β-blockers devoid of ISA.[5][6][7] The methodologies outlined in this guide provide a framework for the continued investigation and characterization of the pharmacological properties of this compound and other related compounds, which is essential for both preclinical and clinical drug development.

References

- 1. Dynamics of beta-adrenoceptor blockade with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamics of beta-adrenoceptor blockade with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. In vitro studies on this compound, a new potent cardioselective beta-adrenoceptor blocking agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

The Discovery and Developmental History of Cetamolol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetamolol is a cardioselective β₁-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). Developed by Imperial Chemical Industries (ICI) in the 1970s, it was engineered to provide β-blockade while mitigating some of the common side effects associated with non-selective β-antagonists, such as bradycardia and bronchoconstriction. This document provides a comprehensive technical overview of the discovery, synthesis, preclinical pharmacology, and clinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and development workflow.

Discovery and Synthesis

The development of this compound emerged from structure-activity relationship (SAR) studies aimed at creating β-blockers with greater selectivity for the β₁-receptors concentrated in cardiac tissue over the β₂-receptors in the lungs and peripheral vasculature. The synthesis of this compound, identified chemically as 2-[2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide, is detailed in patents filed by Imperial Chemical Industries, including BE 767781 (1971), GB 1458392 (1976), and U.S. Patent 4,059,622 (1977).

The core synthetic strategy involves the reaction of a substituted phenoxy-epoxypropane with tert-butylamine. A representative synthesis pathway is outlined below.

Logical Flow of this compound Synthesis

Caption: Generalized synthetic pathway for this compound.

Preclinical Pharmacology

This compound underwent extensive preclinical evaluation to characterize its pharmacological profile, including its receptor selectivity, intrinsic activity, and effects on various organ systems.

In Vitro Studies

In vitro experiments were crucial for establishing this compound's fundamental properties as a β-blocker.

Table 1: Summary of In Vitro Pharmacological Data for this compound

| Parameter | Tissue/Preparation | Value | Comparator | Reference |

| β₁-Adrenoceptor Antagonism (pA₂) | Guinea Pig Atria (Chronotropy) | 8.05 | Propranolol (8.44) | [1] |

| β₂-Adrenoceptor Antagonism (pA₂) | Guinea Pig Trachea (Relaxation) | 7.67 | - | [1] |

| Cardioselectivity Ratio | (Antilog pA₂ Trachea) / (Antilog pA₂ Atria) | ~0.42 | - | [1] |

| Intrinsic Sympathomimetic Activity (ISA) | Reserpinized Rat Right Atria | ~75% of Practolol's effect | Practolol | [1] |

| Negative Inotropic Activity | Electrically Stimulated Guinea Pig Left Atria | Negligible up to 10⁻⁴ M | Propranolol | [1] |

-

Determination of pA₂ Values (β₁ and β₂ Antagonism):

-

Tissue Preparation: Guinea pigs were sacrificed, and right atria (for β₁) and tracheal strips (for β₂) were isolated and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

β₁ Assay (Atria): The spontaneously beating right atria were allowed to equilibrate. Cumulative concentration-response curves to the β-agonist isoprenaline were generated, measuring the increase in heart rate. This was repeated in the presence of increasing, fixed concentrations of this compound.

-

β₂ Assay (Trachea): Tracheal strips were contracted with carbachol. Cumulative concentration-response curves to isoprenaline were then generated, measuring the relaxation of the tissue. This was repeated in the presence of increasing, fixed concentrations of this compound.

-

Calculation: The pA₂ value, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, was calculated using a Schild plot analysis.[1]

-

-

Assessment of Intrinsic Sympathomimetic Activity (ISA):

-

Animal Model: Rats were pre-treated with reserpine (B192253) to deplete endogenous catecholamines.

-

Protocol: Isolated right atria were mounted in organ baths. This compound was added in increasing concentrations, and the positive chronotropic (heart rate increasing) effect was measured and compared to the maximal effect produced by the known partial agonist, practolol. The effect of this compound was shown to be blocked by pre-treatment with propranolol, confirming it was mediated via β-adrenoceptors.[1]

-

In Vivo Studies

In vivo studies in animal models were performed to assess this compound's effects in a whole-organism context, particularly focusing on its lack of membrane-stabilizing activity (MSA), a property of some older β-blockers associated with local anesthetic and certain antiarrhythmic effects.

Table 2: Summary of In Vivo Preclinical Findings

| Test | Animal Model | Result for this compound | Conclusion | Reference |

| Local Anesthesia | Rabbit Cornea | No anesthetic effect | Lacks MSA | [2] |

| Local Anesthesia | Rat Tail Motor Nerve | No anesthetic effect | Lacks MSA | [2] |

| Antiarrhythmic Activity | Dog (Coronary Artery Ligation) | Ineffective in reversing ventricular arrhythmias | Lacks MSA-related antiarrhythmic effect | [2] |

| Antiarrhythmic Activity | Dog (Ouabain-Induced Tachycardia) | Restored sinus rhythm | Antiarrhythmic effect not due to MSA | [2] |

| Cardiac Automaticity | Catecholamine-Depleted Dog | No reduction in subatrial rhythm rate | Lacks MSA | [2] |

| Atrioventricular (AV) Conduction | Vagotomized/Atropinized Dog | No significant increase in AV conduction time | Lacks direct depressant effect (MSA) | [2] |

| Cardiac Contractility | Anesthetized Dog | Dose-related decline (3-15 mg/kg) after initial ISA-driven increase | Biphasic effect due to ISA and β-blockade | [2] |

-

Rabbit Cornea Anesthesia Model:

-

Healthy rabbits were gently restrained. One eye served as a control, receiving a saline solution.

-

The test eye received a solution of this compound.

-

The corneal reflex was tested periodically by touching the cornea with a fine, soft filament (e.g., a cotton wisp).

-

The absence of a blink reflex was considered a positive indication of local anesthetic activity. This compound failed to produce this effect.[2]

-

-

Canine Arrhythmia Models:

-

Coronary Artery Ligation: Anesthetized dogs underwent a thoracotomy. The left anterior descending (LAD) coronary artery was ligated to induce myocardial ischemia, leading to ventricular arrhythmias. This compound was administered intravenously to assess its ability to reverse the arrhythmia.[2]

-

Ouabain-Induced Tachycardia: Anesthetized dogs received an intravenous infusion of ouabain, a cardiac glycoside, until a stable ventricular tachycardia was established. This compound was then administered to determine if it could restore a normal sinus rhythm.[2]

-

Workflow for Preclinical Assessment of this compound

Caption: Workflow of preclinical pharmacological evaluation.

Clinical Development

Following promising preclinical results, this compound advanced into clinical trials to evaluate its pharmacokinetics, safety, and efficacy in humans.

Pharmacokinetics and Pharmacodynamics

Studies in healthy volunteers established the relationship between this compound dosage, serum concentration, and the degree of β-blockade. A study involving single oral doses of 10, 25, and 50 mg demonstrated that β₁-adrenoceptor blockade was maximal at 2 hours and remained clinically significant at 24 hours, supporting a once-daily dosing regimen. The degree of blockade was linearly related to the logarithm of the serum this compound concentration.

A subsequent study investigated the pharmacokinetics in hypertensive patients with varying degrees of renal function.

Table 3: Pharmacokinetic Parameters of a Single 30 mg Oral Dose of this compound in Hypertensive Patients by Renal Function

| Parameter | Normal Function (n=10) | Mild Impairment (n=8) | Moderate Impairment (n=7) | Severe Impairment (n=7) |

| Cmax (ng/mL) | 155 ± 14 | 196 ± 28 | 269 ± 24 | 382 ± 41 |

| Tmax (hr) | 2.6 ± 0.3 | 3.1 ± 0.4 | 3.4 ± 0.4 | 4.6 ± 0.5 |

| AUC₀₋₄₈ (ng·hr/mL) | 1481 ± 140 | 2392 ± 332 | 4252 ± 489 | 8459 ± 1109 |

| Elimination Half-Life (t½, hr) | 7.9 ± 0.5 | 10.5 ± 1.1 | 15.6 ± 1.9 | 25.1 ± 2.6 |

| Total Body Clearance (mL/min) | 370 ± 37 | 240 ± 33 | 134 ± 16 | 69 ± 9 |

| Renal Clearance (mL/min) | 195 ± 20 | 102 ± 16 | 40 ± 7 | 10 ± 2 |

(Values are presented as Mean ± SEM)

The data clearly indicate that as renal function declines, the clearance of this compound decreases significantly, leading to higher peak concentrations (Cmax) and greater overall drug exposure (AUC). This necessitates dose adjustments in patients with moderate to severe renal impairment.

Clinical Efficacy in Hypertension

A multicenter, randomized, double-blind, placebo-controlled study evaluated the antihypertensive efficacy of this compound over four weeks in 108 patients with mild to moderate hypertension.

Table 4: Efficacy of this compound in Mild to Moderate Hypertension (4 Weeks Treatment)

| Parameter | Placebo Group | Low-Dose this compound (5-15 mg/day) | High-Dose this compound (15-50 mg/day) |

| Baseline Supine SBP/DBP (mmHg) | 148 / 98 | 151 / 98 | 150 / 99 |

| Change in Supine SBP/DBP (mmHg) | -9.9 / -3.5 | -18.1 / -9.2 | -17.3 / -8.3 |

| "Good Response" Rate | Not Reported | Significantly higher than placebo | Significantly higher than placebo |

SBP = Systolic Blood Pressure; DBP = Diastolic Blood Pressure

- p ≤ 0.05 compared to placebo group

Both low- and high-dose regimens of this compound produced statistically significant reductions in both systolic and diastolic blood pressure compared to placebo, confirming its efficacy as an antihypertensive agent.

-

Patient Population: 108 patients with mild to moderate essential hypertension (supine diastolic blood pressure of 95-114 mmHg).

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group design.

-

Phases:

-

Washout: All previous antihypertensive medications were discontinued.

-

Placebo Lead-in (4 weeks): All patients received a placebo to establish a stable baseline blood pressure.

-

Treatment Phase (4 weeks): Patients were randomized to one of three groups: Placebo, Low-Dose this compound (starting at 5 mg/day), or High-Dose this compound (starting at 15 mg/day).

-

-

Dose Titration: Doses were titrated upwards at weekly intervals (Low-Dose: 5→10→15 mg; High-Dose: 15→25→50 mg) if the supine diastolic blood pressure was not reduced by at least 10 mmHg or to below 90 mmHg.

-

Efficacy Endpoints: The primary endpoint was the change from baseline in supine systolic and diastolic blood pressure at the end of the 4-week treatment period, measured 24 hours after the last dose.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by competitively blocking β₁-adrenergic receptors in the heart. This action counteracts the effects of catecholamines like adrenaline and noradrenaline. In contrast to full antagonists, its intrinsic sympathomimetic activity provides a low level of receptor stimulation, which can prevent excessive bradycardia at rest.

β₁-Adrenergic Receptor Signaling and Point of this compound Blockade

References

Cetamolol: A Technical Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetamolol is a synthetic, cardioselective beta-adrenoceptor antagonist.[1][2] It is distinguished by the presence of intrinsic sympathomimetic activity (ISA).[1][2] Developed for the management of hypertension, its clinical development was ultimately discontinued. This guide provides a comprehensive technical overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to serve as a resource for researchers and professionals in drug development.

Pharmacodynamic Profile

This compound's primary mechanism of action is the competitive blockade of β1-adrenergic receptors, with a lesser effect on β2-adrenergic receptors.[1][3] This cardioselectivity is a key feature of its pharmacodynamic profile. Furthermore, this compound exhibits partial agonist activity at the β-adrenoceptor, a property known as intrinsic sympathomimetic activity (ISA).[1][3]

Receptor Binding and Selectivity

In vitro studies have elucidated this compound's affinity for beta-adrenoceptors. The pA2 value, a measure of antagonist potency, has been determined in various tissue preparations. A higher pA2 value indicates greater antagonist potency.

| Parameter | Value | Tissue/Model | Species |

| pA2 (β1-adrenoceptor antagonism) | 8.05 | Guinea pig atria (antagonism of isoproterenol-induced chronotropic effects) | Guinea Pig |

| pA2 (β2-adrenoceptor antagonism) | 7.67 | Guinea pig trachea (antagonism of isoproterenol-induced relaxation) | Guinea Pig |

| Data sourced from in vitro studies on isolated guinea pig tissues.[3] |

Intrinsic Sympathomimetic Activity (ISA)

This compound's partial agonist activity has been demonstrated in animal models. In isolated right atria from reserpinized rats, this compound produced a positive chronotropic effect that was approximately 75% of that observed with practolol, a known beta-blocker with ISA.[3] This effect was antagonized by propranolol (B1214883), confirming its mediation through beta-adrenoceptors.[3]

In Vivo Pharmacodynamic Effects

In healthy human volunteers, single oral doses of this compound (10, 25, and 50 mg) produced a significant, dose-dependent reduction in exercise-induced tachycardia, systolic blood pressure, and the rate-pressure product (double product).[1] The β1-adrenoceptor blockade was found to be maximal at 2 hours post-dose and remained clinically significant at 24 hours.[1] A linear relationship was established between the logarithm of the serum this compound concentration and the degree of β1-adrenoceptor blockade.[1]

A comparative study in healthy male subjects established that a 30 mg dose of this compound provides equivalent β1-blockade to 100 mg of atenolol (B1665814) and 80 mg of nadolol, based on the inhibition of exercise-induced heart rate.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in humans, with a particular focus on the impact of renal function.

Absorption and Distribution

Specific details on the absolute bioavailability, volume of distribution, and protein binding of this compound in healthy individuals are not extensively reported in the available literature.

Metabolism and Excretion

The primary route of elimination for this compound and its metabolites is renal.

Pharmacokinetics in Renal Impairment

A study in hypertensive patients with varying degrees of renal function demonstrated a significant alteration in this compound's pharmacokinetic parameters following a 30 mg oral dose.[2] As the severity of renal impairment increased, the following changes were observed:

| Pharmacokinetic Parameter | Effect of Increasing Renal Impairment |

| Maximum Serum Concentration (Cmax) | Increased |

| Area Under the Serum Concentration-Time Curve (AUC) | Increased |

| Renal Clearance (CLR) | Decreased |

| Total Body Clearance (CL) | Decreased |

| Urinary Excretion | Decreased |

| Qualitative data from a study in hypertensive patients with and without renal impairment.[2] |

Notably, patients on hemodialysis, despite being anuric, retained the metabolic capacity to clear this compound at a rate approximately one-third of that in subjects with normal renal function.[2]

Experimental Protocols

In Vitro Assessment of Beta-Adrenoceptor Antagonism and ISA

Objective: To determine the pA2 values of this compound at β1 and β2-adrenoceptors and to quantify its intrinsic sympathomimetic activity.

Methodology:

-

β1-Adrenoceptor Antagonism (Guinea Pig Atria):

-

Isolated guinea pig atria were suspended in an organ bath containing a physiological salt solution.

-

The chronotropic (rate) effects of the β-agonist isoproterenol (B85558) were measured to establish a baseline concentration-response curve.

-

Increasing concentrations of this compound were added to the bath, and the concentration-response curves for isoproterenol were re-established in the presence of the antagonist.

-

The pA2 value was calculated using the Schild regression method, which quantifies the dose-ratio of the agonist required to produce the same response in the absence and presence of the antagonist.[3]

-

-

β2-Adrenoceptor Antagonism (Guinea Pig Trachea):

-

Isolated guinea pig tracheal strips were mounted in an organ bath.

-

The relaxant effects of isoproterenol on pre-contracted tracheal strips were measured to generate a concentration-response curve.

-

Similar to the atrial experiments, the effect of increasing concentrations of this compound on the isoproterenol-induced relaxation was determined.

-

The pA2 value was calculated using the Schild plot analysis.[3]

-

-

Intrinsic Sympathomimetic Activity (Reserpinized Rat Atria):

-

Right atria were isolated from rats pre-treated with reserpine (B192253) to deplete catecholamine stores, thus preventing indirect sympathomimetic effects.

-

The spontaneous beating rate of the atria was recorded.

-

This compound was added to the organ bath, and any increase in the atrial rate was measured as a direct positive chronotropic effect.

-

This effect was compared to that produced by practolol, a reference compound with known ISA.[3]

-

The antagonism of the this compound-induced chronotropic effect by propranolol was also assessed to confirm β-adrenoceptor mediation.[3]

-

In Vivo Assessment of Beta-Blockade in Healthy Volunteers

Objective: To evaluate the dose-dependent β1-adrenoceptor blocking effects of this compound in healthy individuals.

Methodology:

-

Study Design: A crossover study design was employed where healthy volunteers received single oral doses of this compound (e.g., 10, 25, and 50 mg) and placebo on separate occasions.[1]

-

Measurement of Beta-Blockade:

-

Exercise-Induced Tachycardia: Standardized exercise tests (e.g., on a treadmill or bicycle ergometer) were performed by the subjects at baseline and at specified time points (e.g., 2, 8, and 24 hours) after drug administration.[1]

-

Heart rate and blood pressure were continuously monitored during the exercise protocol.[1]

-

The primary endpoint for β1-blockade was the reduction in the maximum heart rate achieved during exercise compared to the placebo condition.[1]

-

The effect on systolic blood pressure and the double product (heart rate × systolic blood pressure) during exercise were also assessed.[1]

-

-

Pharmacokinetic Sampling: Serial blood samples were collected over a 24-hour period to determine the serum concentration of this compound.[1]

-

Data Analysis: The relationship between the log of the serum this compound concentration and the percentage reduction in exercise-induced tachycardia was analyzed to establish a pharmacokinetic-pharmacodynamic correlation.[1]

Visualizations

References

- 1. Dynamics of beta-adrenoceptor blockade with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in hypertensive patients with normal and compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro studies on this compound, a new potent cardioselective beta-adrenoceptor blocking agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Research Applications of C16H26N2O4

A comprehensive search of scientific and chemical databases has revealed no specific, well-characterized compound with the molecular formula C16H26N2O4 that has established and documented research applications.

While the molecular formula C16H26N2O4 represents a valid combination of atoms, and numerous chemical structures could theoretically correspond to this formula, our extensive investigation did not identify any single, prominent compound with this composition that has been the subject of significant scientific research. Standard chemical databases such as PubChem and ChemSpider, which serve as large repositories for chemical information, do not contain detailed entries for a compound with this formula that include experimental data, biological activity, or associated research literature.

Consequently, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The core requirements of the user's request are contingent upon the existence of a body of research associated with a specific chemical entity, which, in this case, appears to be absent.

This outcome suggests a few possibilities:

-

Novelty: A compound with this formula may exist but is not yet widely studied or reported in publicly accessible databases. It could be a novel synthetic compound or a rare natural product that has not been extensively characterized.

-

Intermediate or Precursor: It is possible that a compound with this formula exists as an intermediate in a larger synthetic pathway or as a precursor to a more biologically active molecule, and therefore has not been studied in isolation.

-

Lack of Significant Biological Activity: Compounds with this formula may have been synthesized and screened for biological activity, but did not exhibit properties that warranted further investigation and publication.

Without a specific, identified compound, the generation of a technical whitepaper with the requested detailed experimental methodologies, data tables, and visualizations of signaling pathways is not feasible. Further research would first require the identification or synthesis of a specific isomer of C16H26N2O4 and subsequent investigation into its chemical and biological properties.

A Technical Guide to Cetamolol Hydrochloride versus its Freebase Form for Researchers and Drug Development Professionals

Introduction

Cetamolol is a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity, investigated for the management of hypertension. As with many amine-containing pharmaceuticals, this compound can be formulated as a freebase or as a salt, most commonly the hydrochloride salt. The choice between the freebase and the salt form is a critical decision in drug development, as it can significantly influence the compound's physicochemical properties, manufacturability, stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comparative overview of this compound hydrochloride and its freebase form, summarizing available data, outlining relevant experimental protocols, and presenting logical relationships to aid researchers and drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Freebase and this compound Hydrochloride

| Property | This compound Freebase | This compound Hydrochloride |

| Chemical Formula | C₁₆H₂₆N₂O₄[1][2] | C₁₆H₂₇ClN₂O₄[3][4] |

| Molecular Weight | 310.39 g/mol [2][5][6] | 346.85 g/mol [3][4][7] |

| CAS Number | 34919-98-7[1] | 77590-95-5[1] |

| Melting Point | 96-97 °C | Not available |

| Predicted XlogP3 | 1.4[5][6] | Not available |

| pKa | Not explicitly found for this compound, but as a secondary amine, it is expected to be in the range of 9-11. | Not explicitly found for this compound. |

Experimental Protocols

Detailed experimental protocols for direct comparison of this compound freebase and hydrochloride are not published. However, standard methodologies can be applied to characterize and compare these two forms.

Solubility Determination

A standard shake-flask method would be employed to determine the equilibrium solubility of both forms in various media (e.g., water, 0.1 N HCl, phosphate (B84403) buffers at different pH).

Experimental Workflow: Solubility Determination

Caption: Workflow for solubility determination.

Dissolution Rate Measurement

The intrinsic dissolution rate can be determined using a constant-surface-area disc method (Wood's apparatus). The dissolution of formulated tablets would be assessed using USP Apparatus 1 (basket) or 2 (paddle).

Experimental Workflow: Tablet Dissolution Testing

Caption: Tablet dissolution testing workflow.

Stability-Indicating Assay

A stability-indicating HPLC method should be developed and validated to separate the parent drug from potential degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light).

Logical Relationship: Development of a Stability-Indicating Method

Caption: Logic for developing a stability-indicating assay.

Pharmacokinetics

While direct comparative pharmacokinetic data between the freebase and hydrochloride forms of this compound are not available, studies on this compound hydrochloride provide valuable insights. The hydrochloride salt is expected to be more readily absorbed due to its higher solubility.

Table 2: Pharmacokinetic Parameters of this compound Hydrochloride (Oral Administration)

| Parameter | Value | Species | Reference |

| Time to Peak Concentration (Tmax) | ~2 hours | Human | [8] |

| Elimination Half-life (t1/2) | Varies with renal function | Human | [9] |

| Bioavailability | Not explicitly stated, but detectable up to 24h post-dose | Human | [10] |

Experimental Protocol for a Comparative Pharmacokinetic Study

A crossover study in an animal model (e.g., dogs or rats) would be the standard approach to compare the oral bioavailability of the two forms.

Experimental Workflow: Comparative Oral Pharmacokinetic Study

Caption: Crossover pharmacokinetic study design.

Pharmacodynamics

The pharmacodynamic activity of this compound is primarily its β1-adrenergic blocking effect. In vitro studies have quantified this activity, likely using the hydrochloride salt for better aqueous solubility in the experimental setup.

Table 3: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Value | Experimental System | Reference |

| pA₂ (β₁ blockade) | 8.05 | Guinea pig atria (antagonism of isoproterenol) | [11] |

| pA₂ (β₂ blockade) | 7.67 | Guinea pig trachea (antagonism of isoproterenol) | [11] |

| Intrinsic Sympathomimetic Activity | Positive chronotropic effect (~75% of practolol) | Isolated right atria from reserpinized rats | [11] |

Signaling Pathway of β1-Adrenergic Blockade

This compound, as a β1-adrenergic antagonist, competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors, which are G-protein coupled receptors. This blockade prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Signaling Pathway: β1-Adrenergic Receptor Blockade by this compound

Caption: β1-adrenergic receptor signaling and its blockade by this compound.

The selection between this compound hydrochloride and its freebase form for development purposes necessitates a thorough evaluation of their respective physicochemical and biological properties. While direct comparative data for this compound are scarce, the general principles of salt formation suggest that the hydrochloride form likely offers advantages in terms of solubility and potentially bioavailability. The provided data on this compound hydrochloride serves as a crucial baseline for further investigation. The experimental protocols and workflows outlined in this guide provide a framework for conducting the necessary comparative studies to make an informed decision on the optimal form of this compound for clinical development. It is recommended that head-to-head studies be conducted to definitively characterize the differences between the two forms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. This compound Hydrochloride | C16H27ClN2O4 | CID 53697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound | C16H26N2O4 | CID 53698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, (S)- | C16H26N2O4 | CID 66743186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Dynamics of beta-adrenoceptor blockade with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound in hypertensive patients with normal and compromised renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioreceptor assay for serum levels of this compound, a new beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro studies on this compound, a new potent cardioselective beta-adrenoceptor blocking agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Study of 2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide (Atenolol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological and clinical studies of 2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide, commonly known as Atenolol (B1665814). Atenolol is a cardioselective β-1 adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and acute myocardial infarction.[1] This document details the mechanism of action, pharmacokinetic profile, and clinical efficacy of Atenolol, supported by quantitative data from various studies. Furthermore, it provides detailed experimental protocols for key assays and models used in the evaluation of Atenolol, and visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its scientific basis.

Introduction

Atenolol is a synthetic, beta-1-selective adrenergic antagonist that plays a crucial role in the management of cardiovascular disorders.[1] Its primary therapeutic effects are mediated through the selective blockade of β-1 adrenergic receptors, which are predominantly located in the heart. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2] This guide aims to provide a detailed technical resource for researchers and clinicians working with Atenolol, summarizing key data and methodologies from preclinical and clinical investigations.

Mechanism of Action

Atenolol is a competitive antagonist at β-1 adrenergic receptors. By blocking these receptors, it inhibits the actions of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) on the heart.[2] This antagonism results in a negative chronotropic and inotropic effect, decreasing heart rate and the force of myocardial contraction, respectively. The selectivity of Atenolol for β-1 receptors is dose-dependent; at higher doses, it can also inhibit β-2 adrenergic receptors, which are primarily located in the bronchial and vascular smooth muscles.[2]

Signaling Pathway

The binding of catecholamines to β-1 adrenergic receptors activates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. Atenolol blocks the initial step of this pathway by preventing catecholamine binding to the receptor.

Quantitative Data

Pharmacokinetic Parameters in Healthy Volunteers

The pharmacokinetic profile of Atenolol has been extensively studied in healthy human subjects. The data presented below is a summary of key parameters from various studies.

| Parameter | Value | Reference(s) |

| Bioavailability | ~50% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [3] |

| Elimination Half-life (t1/2) | 6 - 7 hours | [4] |

| Protein Binding | < 5% | [5] |

| Metabolism | Minimal (<10%) | [5] |

| Excretion | Primarily renal | [5] |

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of Atenolol for β-adrenergic receptors.

| Receptor Subtype | Binding Affinity (log Kd) | Reference(s) |

| Human β1-adrenoceptor | -6.66 ± 0.05 | [6] |

| Human β2-adrenoceptor | -5.99 ± 0.14 | [6] |

| Human β3-adrenoceptor | -4.11 ± 0.07 | [6] |

Clinical Efficacy in Hypertension

Numerous clinical trials have demonstrated the efficacy of Atenolol in reducing blood pressure in patients with hypertension.

| Study | Dose | Mean Blood Pressure Reduction (Systolic/Diastolic mmHg) | Reference(s) |

| Hansson et al. (1975) | 200 mg/day | Statistically significant reduction vs. placebo | [7][8] |

| Ibrahim & Mossallam (1981) | 100-300 mg/day | >20/10 mmHg in 85% of patients | [9] |

Experimental Protocols

Bioanalytical Method for Atenolol in Human Plasma by LC-MS/MS